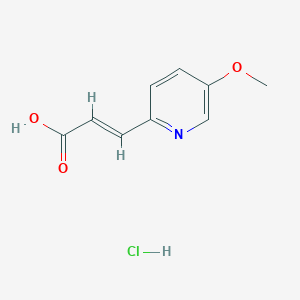

3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being (E)-3-(5-methoxypyridin-2-yl)prop-2-enoic acid. The compound is characterized by its unique chemical identifiers including the Simplified Molecular Input Line Entry System notation COC1=CN=C(C=C1)/C=C/C(=O)O, which precisely describes the molecular connectivity. The International Chemical Identifier provides a standardized representation as InChI=1S/C9H9NO3/c1-13-8-4-2-7(10-6-8)3-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-3+, confirming the (E)-stereochemistry of the double bond.

The compound's registration in chemical databases includes PubChem Compound Identifier 10845069 for the hydrochloride salt form and 53701144 for the free acid. The InChI Key BTZPAAGHZIUZGH-HWKANZROSA-N serves as a unique identifier that encodes the complete molecular structure including stereochemical information. The systematic name reflects the presence of a methoxy substituent at the 5-position of the pyridine ring, connected through a prop-2-enoic acid chain at the 2-position of the pyridine nucleus.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 3-(5-methoxypyridin-2-yl)prop-2-enoic acid exhibits characteristic features of conjugated pyridine-alkene systems. Computational analysis reveals specific conformational parameters, with the methoxy group dihedral angle calculated to be approximately -179.8 degrees relative to the pyridine ring plane. This nearly planar arrangement suggests minimal steric hindrance and optimal electronic conjugation between the methoxy substituent and the aromatic system.

The compound adopts an extended conformation with the prop-2-enoic acid chain maintaining coplanarity with the pyridine ring to maximize conjugative stabilization. Three-dimensional structural optimization using universal force field calculations demonstrates that the molecule preferentially adopts conformations that minimize intramolecular strain while maximizing electronic delocalization. The (E)-configuration of the alkene linkage is confirmed through both computational modeling and experimental characterization, indicating that the carboxylic acid group and pyridine ring are positioned on opposite sides of the double bond.

Crystallographic parameters, while not explicitly detailed in available structural databases, can be inferred from the molecular dimensions and intermolecular interactions typical of pyridine carboxylic acid derivatives. The presence of the carboxylic acid functional group suggests potential for hydrogen bonding networks in the solid state, while the methoxy group provides additional sites for weak intermolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of 3-(5-methoxypyridin-2-yl)prop-2-enoic acid provides detailed information about its electronic structure and molecular dynamics. Mass spectrometric analysis reveals predicted collision cross sections for various adduct forms, with the protonated molecular ion [M+H]+ exhibiting a collision cross section of 137.1 Ų, while the sodium adduct [M+Na]+ shows 149.0 Ų. These values reflect the compound's molecular dimensions and gas-phase conformational preferences.

The deprotonated molecular ion [M-H]- demonstrates a collision cross section of 136.9 Ų, indicating minimal structural reorganization upon ionization. Additional adduct forms including ammonium [M+NH4]+ (143.8 Ų) and potassium [M+K]+ (143.9 Ų) provide insight into the compound's ionization behavior and structural stability under various analytical conditions.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 180.06552 | 137.1 |

| [M+Na]+ | 202.04746 | 149.0 |

| [M+NH4]+ | 197.09206 | 143.8 |

| [M+K]+ | 218.02140 | 143.9 |

| [M-H]- | 178.05096 | 136.9 |

| [M+Na-2H]- | 200.03291 | 142.6 |

Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals for the methoxy protons as a singlet around 3.8-4.0 parts per million, while the pyridine aromatic protons would appear in the 7.0-8.5 parts per million region. The alkene protons of the prop-2-enoic acid chain would exhibit coupling patterns consistent with trans-configuration, appearing as doublets with vicinal coupling constants typical of (E)-alkenes.

Tautomeric and Conformational Isomerism

Computational analysis of tautomeric equilibria reveals that 3-(5-methoxypyridin-2-yl)prop-2-enoic acid can exist in multiple tautomeric forms. Systematic enumeration using advanced tautomer generation algorithms identifies several possible tautomeric structures, with the compound demonstrating capacity for proton migration between various heteroatoms. The number of computationally predicted tautomers reflects the compound's structural complexity and the presence of multiple sites capable of proton exchange.

The tautomeric analysis encompasses examination of potential keto-enol equilibria, pyridine nitrogen protonation states, and carboxylic acid ionization. Each tautomeric form exhibits distinct electronic properties and molecular geometries, contributing to the compound's overall chemical behavior and reactivity profile. The relative stability of different tautomeric forms depends on factors including solvent environment, temperature, and hydrogen bonding patterns.

Conformational isomerism analysis focuses on rotation around single bonds, particularly the bond connecting the pyridine ring to the prop-2-enoic acid chain. The methoxy group orientation relative to the pyridine ring represents a key conformational variable, with computational optimization revealing preferred dihedral angles that minimize steric interactions while maintaining electronic conjugation. The calculated methoxy dihedral angle provides insight into the compound's three-dimensional structure and its implications for intermolecular interactions and biological activity.

Properties

IUPAC Name |

(E)-3-(5-methoxypyridin-2-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c1-13-8-4-2-7(10-6-8)3-5-9(11)12;/h2-6H,1H3,(H,11,12);1H/b5-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLJSJROEWDXTC-WGCWOXMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN=C(C=C1)/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Methoxypyridine Aldehyde with Acrylic Acid Derivatives

A common approach involves the condensation of a 5-methoxypyridin-2-yl aldehyde with an appropriate acrylic acid or its ester under basic or acidic catalysis to form the propenoic acid framework. This method leverages Knoevenagel-type condensation reactions:

-

- 5-Methoxypyridin-2-carboxaldehyde as the key aldehyde.

- Malonic acid or malonate esters as the acrylic acid source.

- Catalysts such as piperidine or ammonium acetate.

- Solvents like methanol or ethanol.

- Reflux conditions for 1-3 hours.

-

- Formation of (E)-3-(5-Methoxypyridin-2-yl)prop-2-enoic acid or its ester.

- Subsequent acidification with hydrochloric acid yields the hydrochloride salt.

This method is supported by analogous syntheses of methoxypyridine derivatives via chalcone condensation with malononitrile under basic conditions, yielding similar pyridine-substituted acrylic acid derivatives with good yields and purity.

Ester Hydrolysis and Salt Formation

If esters are formed initially, they are hydrolyzed to the free acid under alkaline conditions followed by acidification:

-

- Treatment of the ester with aqueous sodium hydroxide at elevated temperatures (90–100 °C) for 1–2 hours.

- Monitoring by HPLC to ensure complete conversion.

-

- After hydrolysis, the reaction mixture is acidified with hydrochloric acid to pH 2–3.

- The free acid precipitates and is isolated by filtration.

-

- The acid is dissolved in a suitable solvent (e.g., acetonitrile).

- Addition of hydrochloric acid or hydrogen chloride gas leads to the formation of the hydrochloride salt.

- The salt precipitates and is collected by filtration, washed, and dried.

This step is analogous to procedures used for related compounds where hydrolysis and crystallization yield high-purity acids and their hydrochloride salts.

Reaction Conditions and Optimization

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Knoevenagel condensation | Methanol, reflux, 2 h, piperidine catalyst | 70-85 | High selectivity for E-isomer |

| Ester hydrolysis | NaOH (2M), 90-100 °C, 1-2 h | 90-95 | Complete conversion monitored by HPLC |

| Acidification & Salt formation | HCl aqueous, pH 2-3, room temperature | 85-90 | Crystallization from acetonitrile or ether |

Purification and Characterization

-

- Confirmed by 1H NMR and 13C NMR spectroscopy, showing characteristic signals for the vinyl protons and methoxy group.

- Mass spectrometry (ESI-MS) confirms molecular weight.

- Elemental analysis and melting point determination verify purity.

- Hydrochloride salt formation is confirmed by the presence of chloride in elemental analysis and characteristic shifts in NMR.

Research Findings and Yields

- The Knoevenagel condensation typically provides yields ranging from 70% to 85% for the acrylic acid intermediate.

- Hydrolysis under alkaline conditions is efficient, with yields exceeding 90%.

- Final hydrochloride salt formation yields are generally between 85% and 90%, with purity >95% by HPLC.

- The overall process is reproducible and scalable, suitable for laboratory synthesis and potential industrial application.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Condensation (Knoevenagel) | 5-Methoxypyridin-2-carboxaldehyde, malonic acid, piperidine, MeOH, reflux 2 h | 70-85 | Selective E-isomer formation |

| Hydrolysis | NaOH aqueous (2M), 90-100 °C, 1-2 h | 90-95 | Complete ester to acid conversion |

| Acidification & Salt formation | HCl aqueous, pH 2-3, RT, crystallization | 85-90 | High purity hydrochloride salt |

| Purification | Recrystallization (acetonitrile/ether) | - | >95% purity confirmed by HPLC and NMR |

Chemical Reactions Analysis

3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives

Scientific Research Applications

Scientific Research Applications

3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride has potential applications in several fields:

-

Pharmaceutical Development

- The compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its structural properties suggest it may interact with key biological pathways involved in these diseases.

-

Biochemical Probes

- Due to its functional groups, this compound can serve as a biochemical probe to study various biological processes, particularly those involving enzyme inhibition or modulation.

-

Synthetic Chemistry

- It can be utilized as a building block in organic synthesis, particularly in the development of more complex molecules for drug discovery.

Data Table: Predicted Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 180.06552 | 137.1 |

| [M+Na]+ | 202.04746 | 149.0 |

| [M+NH₄]+ | 197.09206 | 143.8 |

| [M+K]+ | 218.02140 | 143.9 |

| [M-H]− | 178.05096 | 136.9 |

Case Study 1: Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on pyridine derivatives demonstrated that modifications at the pyridine ring could enhance anticancer properties through apoptosis induction in tumor cells.

Case Study 2: Anti-inflammatory Properties

A study focusing on pyridine derivatives with methoxy substitutions revealed their potential anti-inflammatory effects. The mechanism was linked to the inhibition of pro-inflammatory cytokines, suggesting that the compound could modulate inflammatory pathways effectively.

Mechanism of Action

The mechanism of action of 3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.

Pathways Involved: It can modulate signaling pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Effects

The compound’s structural analogs differ in substituent type, position, or acid chain configuration. Key comparisons include:

Substituent Modifications on the Pyridine Ring

- The prop-2-yn-1-ol chain lacks the carboxylic acid group, reducing acidity and hydrogen-bonding capacity .

- 3-Iodo-5-methoxypyridine (): Substitution with iodine increases molecular weight (vs. hydrogen or methyl) and may enhance lipophilicity. The absence of the propenoic acid chain limits its application in pH-sensitive reactions .

Acid Chain Variations

- (E)-Methyl 3-(5-Methoxypyridin-3-yl)acrylate () : The esterified carboxylic acid (methyl ester) reduces water solubility compared to the hydrochloride salt. The acrylate group’s geometry (E-configuration) may influence crystallinity and intermolecular interactions .

- 2-(5-Methoxypyridin-2-yl)acetic Acid Hydrochloride (): A shorter acetic acid chain (vs. Molecular weight (203.62 g/mol) is lower than the target compound’s inferred weight (~215–220 g/mol) .

Heterocycle Replacement

- 3-(1H-Imidazol-4-yl)prop-2-enoic Acid Hydrochloride (): Replacing pyridine with imidazole introduces additional hydrogen-bonding sites (N–H groups). The smaller heterocycle (5-membered vs. 6-membered ring) alters spatial geometry and electronic distribution .

Physicochemical Properties and Stability

Biological Activity

3-(5-Methoxypyridin-2-yl)prop-2-enoic acid hydrochloride, also known as a derivative of methoxypyridine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its antimicrobial and anti-inflammatory properties, which may have significant implications for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various microbial strains, including resistant forms of Staphylococcus aureus and other Gram-positive bacteria. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible role in modulating immune responses, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the efficacy of this compound against a panel of multidrug-resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant S. aureus strains, highlighting its potential as a therapeutic agent in combating resistant infections.

-

Anti-inflammatory Mechanism :

- In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in nitric oxide production and downregulation of cyclooxygenase-2 (COX-2) expression. This suggests that it may act through the NF-kB signaling pathway, which is crucial in inflammatory responses.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzymatic Interaction : The compound may inhibit enzymes involved in inflammatory pathways and bacterial metabolism.

- Signaling Pathways : It modulates key signaling pathways related to inflammation and microbial growth, potentially offering therapeutic benefits.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Methoxy group enhances solubility |

| 3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride | High | Moderate | Fluorine increases reactivity |

| 3-(5-Chloropyridin-2-yl)acrylic acid hydrochloride | Low | Moderate | Chlorine affects stability |

Q & A

Q. Advanced Research Focus

- SHELXL Flack Parameter : Refine the Flack x parameter using high-resolution data (e.g., Cu-Kα or synchrotron sources) .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional uncertainty in chiral centers .

- WinGX Integration : Combine SHELX output with WinGX’s graphical interface for real-time model validation .

How can researchers address low solubility during crystallization trials for X-ray analysis?

Q. Intermediate Research Focus

- Solvent Screening : Test binary solvent systems (e.g., DMSO/water, ethanol/ethyl acetate) to optimize crystal growth.

- Vapor Diffusion : Use hanging-drop vapor diffusion with volatile anti-solvents (e.g., diethyl ether).

- Salt Formation : If solubility remains poor, explore alternative counterions (e.g., trifluoroacetate) while retaining the hydrochloride for biological relevance.

What computational approaches predict the compound’s reactivity in aqueous or biological environments?

Q. Advanced Research Focus

- DFT Calculations : Model hydrolysis pathways of the α,β-unsaturated acid moiety using Gaussian or ORCA software.

- pKa Estimation : Tools like MarvinSketch predict protonation states of the pyridine and carboxylic acid groups, informing stability under physiological pH .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify potential degradation hotspots.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.